molecular formula C18H27NO6 B8114427 BCN-PEG2-acid

BCN-PEG2-acid

Cat. No.: B8114427
M. Wt: 353.4 g/mol
InChI Key: IAUAMLUNAMJRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BCN-PEG2-acid, also known as bicyclo[6.1.0]nonyne-polyethylene glycol2-acid, is a polyethylene glycol-based linker containing a bicyclo[6.1.0]nonyne group and a terminal carboxylic acid group. This compound is widely used in bioconjugation and click chemistry due to its ability to react with azide-tagged biomolecules without the need for a copper catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

BCN-PEG2-acid is synthesized through a series of chemical reactions involving the introduction of the bicyclo[6.1.0]nonyne group and the polyethylene glycol chain. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by using high-purity reagents, efficient reaction conditions, and advanced purification techniques. The final product is typically obtained in high yield and purity, suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

BCN-PEG2-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BCN-PEG2-acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of BCN-PEG2-acid involves its ability to form stable covalent bonds with azide-tagged biomolecules through copper-free click chemistry. The bicyclo[6.1.0]nonyne group reacts with the azide group to form a triazole linkage, which is highly stable and biocompatible. The terminal carboxylic acid group can also react with primary amine groups to form stable amide bonds, further enhancing its versatility in bioconjugation applications .

Comparison with Similar Compounds

BCN-PEG2-acid can be compared with other similar compounds, such as:

This compound is unique due to its optimal balance of hydrophilicity, reactivity, and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

3-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO6/c20-17(21)7-9-23-11-12-24-10-8-19-18(22)25-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUAMLUNAMJRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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